The synthesis of CellTracker CM-DiI involves modifying the DiI structure by introducing a chloromethyl group that reacts with thiol-containing molecules. This modification enhances its solubility in aqueous solutions compared to traditional DiI dyes, facilitating easier preparation of staining solutions. The typical preparation protocol includes dissolving the dye in dimethyl sulfoxide to create a stock solution, which is then diluted in a suitable buffer such as Hank's Balanced Salt Solution or phosphate-buffered saline for use in cell labeling .
CellTracker CM-DiI features a complex molecular structure characterized by two long hydrocarbon chains that insert into the lipid bilayer of cell membranes. The presence of a chloromethyl substituent allows it to form covalent bonds with thiol groups in proteins and peptides, enhancing its retention within cells during fixation and embedding processes.
The excitation and emission maxima for CellTracker CM-DiI are at approximately 553 nm and 570 nm, respectively, making it suitable for multiplexing with other fluorescent markers such as green fluorescent proteins .
CellTracker CM-DiI undergoes several key reactions upon entering cells:
The mechanism of action for CellTracker CM-DiI involves passive diffusion across the cell membrane due to its lipophilic structure. Once inside the cell, it binds covalently to thiol groups, effectively trapping it within the cell. This process allows for long-term tracking as the dye is passed on to daughter cells during division while remaining non-toxic at working concentrations.
Research indicates that labeled cells can be tracked over several generations (typically three to six), maintaining fluorescence throughout this period .
CellTracker CM-DiI has a wide range of applications in scientific research:
CellTracker CM-DiI represents a significant advancement in lipophilic tracing technology, engineered specifically for long-term cell tracking applications. This section examines the structural and mechanistic basis for its exceptional cellular retention and fluorescence properties.
The molecular architecture of CM-DiI (C₆₈H₁₀₅ClIN₃O) features two extended C18 hydrocarbon chains that mediate its stable integration into lipid bilayers [1] [9]. These aliphatic chains mimic endogenous phospholipid fatty acid tails, enabling spontaneous insertion into plasma membranes through hydrophobic interactions. The dye's lipophilicity (logP >15) promotes virtually irreversible membrane integration, with dissociation constants orders of magnitude lower than shorter-chain DiI variants [3] [9].
A critical design innovation is the chloromethyl (CM) moiety, which significantly enhances aqueous solubility compared to traditional DiI compounds [2] [9]. This modification allows preparation of working solutions in physiological buffers without organic co-solvents that compromise cell viability. The increased water solubility (up to 5-fold greater than DiI) enables uniform labeling at lower concentrations (typically 1-5 µg/mL), while maintaining the membrane-binding affinity characteristic of carbocyanine dyes [3] [6].
Table 1: Molecular Features Enabling Membrane Integration
Structural Element | Chemical Function | Biological Advantage |
---|---|---|
Dual C18 hydrocarbon chains | Hydrophobic membrane anchoring | Stable intercalation into lipid bilayers |
Chloromethyl (CM) group | Enhanced aqueous solubility | Uniform cell labeling without organic solvents |
Carbocyanine core | Fluorescence chromophore | High quantum yield (0.16) in membrane environment |
Cationic charge | Electrostatic interactions | Preferential localization in plasma membrane |
The molecular weight (1142.96 g/mol) and elongated structure further contribute to membrane retention by preventing flip-flop between membrane leaflets and minimizing spontaneous dissociation [3] [9]. This design achieves a balance between membrane affinity and practical handling characteristics that distinguishes CM-DiI from earlier generation tracers.
Beyond passive membrane integration, CM-DiI features a reactive chloromethyl group that forms stable thioether bonds with cysteine residues in membrane proteins [2] [9]. This covalent modification occurs intracellularly following membrane integration, converting the dye from a membrane-intercalated probe to a protein-conjugated complex resistant to extraction.
The reaction kinetics follow second-order kinetics, with maximum conjugation occurring within 30-60 minutes post-labeling at physiological temperatures [2] [3]. This covalent stabilization is particularly valuable in long-term tracking scenarios:
Table 2: Fixation Compatibility of CM-DiI Labeling
Fixation Method | Signal Retention (%) | Compatibility with Downstream Processing |
---|---|---|
4% Formaldehyde | >95% | Excellent - compatible with IHC/IF |
100% Methanol | 85-90% | Good - moderate membrane extraction |
Acetone | 75-80% | Fair - requires optimization |
Glutaraldehyde | >90% | Excellent - EM compatible |
This covalent stabilization mechanism explains the dye's exceptional retention (>72 hours through 3-6 cell divisions) compared to non-reactive membrane dyes like PKH26, which show significant dye dilution within 24-48 hours [1] [2]. The covalent modification occurs without disrupting cellular function—lymphocytes labeled via this mechanism maintain normal recirculation kinetics, with migration patterns indistinguishable from radioisotope-labeled controls [2] [4].
CM-DiI exhibits environment-dependent fluorescence activation, transitioning from a weakly fluorescent state in aqueous solution to a highly emissive state upon membrane integration [3] [7]. This activation phenomenon involves three sequential processes:
The spectral profile shows excitation/emission maxima at 553/571 nm in natural membranes, with a pronounced red shift (≈15 nm) compared to organic solvents [3] [9]. This environmentally sensitive fluorescence allows discrimination between properly membrane-incorporated dye and residual non-integrated dye during imaging.
Table 3: Fluorescence Properties in Biological Systems
Environment | Excitation Maximum (nm) | Emission Maximum (nm) | Quantum Yield | Brightness Relative to Aqueous |
---|---|---|---|---|
Aqueous buffer | 540 | 552 | 0.008 | 1× |
Lipid membranes | 556 | 571 | 0.16 | 35× |
After formaldehyde fixation | 553 | 570 | 0.14 | 30× |
Post-paraffin processing | 550 | 568 | 0.12 | 25× |
Time-lapse studies in developing chick embryos reveal that maximum fluorescence intensity develops within 15-30 minutes post-injection, with signal stability maintained for >72 hours in vivo [7]. The fluorescence kinetics follow a predictable pattern: initial rapid increase as the dye incorporates into membranes (t₁/₂ ≈ 5 min), followed by a slower phase as covalent stabilization occurs (t₁/₂ ≈ 45 min) [2] [7]. This predictable activation profile enables precise timing of experimental observations and ensures consistent signal intensity across samples.
The spectral characteristics (minimal overlap with GFP spectra) facilitate multiplexed imaging, while the environmental sensitivity provides built-in validation of proper labeling—only successfully integrated dye molecules achieve the characteristic 571 nm emission maximum [1] [3] [7].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3